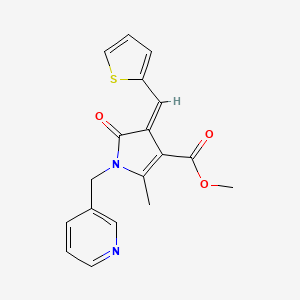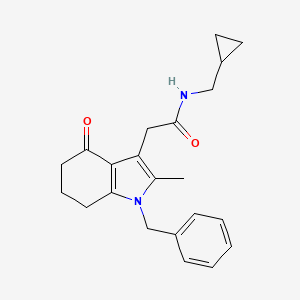![molecular formula C12H12N2O3S B5067180 3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5067180.png)
3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. It has been shown to inhibit the activity of thymidylate synthase, which is involved in the synthesis of DNA. It has also been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of folate.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole in lab experiments include its high purity and yield, low toxicity profile, and diverse biological activities. However, the limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for the research on 3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its yield and purity. Additionally, this compound could be tested in more disease models to explore its full therapeutic potential. Finally, the development of analogs of this compound could lead to the discovery of even more potent and selective compounds with diverse biological activities.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its biochemical and physiological effects. Future research on this compound could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole involves the reaction of 3-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-thiol with methyl iodide in the presence of a base. The reaction proceeds through the formation of a methyl sulfide intermediate, which then reacts with the oxadiazole ring to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications. It has been shown to possess antifungal, antibacterial, and anticancer activities. It has also been found to exhibit anti-inflammatory and analgesic effects. This compound has been tested in vitro and in vivo for its efficacy against various disease models.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18-6-12-13-11(14-17-12)5-8-2-3-9-10(4-8)16-7-15-9/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWVYPELPURDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=NO1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-(1-isoquinolinylcarbonyl)-1-piperazinyl]methyl}phenyl)methanol trifluoroacetate (salt)](/img/structure/B5067121.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5067135.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5067139.png)
![N-(4-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5067150.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-vinylbenzamide](/img/structure/B5067156.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5067159.png)
![1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5067166.png)
![2-ethoxy-4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5067174.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5067182.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5067191.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5067197.png)
